molecular formula C12H19N5 B11730633 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine CAS No. 1856086-67-3

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11730633
CAS No.: 1856086-67-3
M. Wt: 233.31 g/mol
InChI Key: WXCDDCRVQUNRQV-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The 1-ethyl-3-methyl group on the first pyrazole and the 1,4-dimethyl substitution on the second pyrazole define its structural uniqueness.

Properties

CAS No.

1856086-67-3

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(10(3)14-17)6-13-12-9(2)7-16(4)15-12/h7-8H,5-6H2,1-4H3,(H,13,15)

InChI Key

WXCDDCRVQUNRQV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C=C2C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of hydrazines with β-diketones or other carbonyl compounds. The reaction conditions often include the use of catalysts such as iodine or acids like sulfuric acid . Industrial production methods may involve multicomponent reactions or cyclocondensation processes to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of pyrazole derivatives on MCF-7 cells using an MTT assay. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The mechanism often involves interference with bacterial enzymes or disruption of cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research indicates that certain pyrazole compounds can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

Case Study: Inhibition Studies

A study investigated the anti-inflammatory potential of pyrazole derivatives in animal models of inflammation. The findings revealed that these compounds significantly reduced inflammatory markers, indicating their potential therapeutic role in treating inflammatory diseases .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
N-[Ethyl-Methyl-Pyrazolylmethyl]-Dimethyl-PyrazolAnticancerMCF-715
N-[Ethyl-Methyl-Pyrazolylmethyl]-Dimethyl-PyrazolAntimicrobialStaphylococcus aureus10
N-[Ethyl-Methyl-Pyrazolylmethyl]-Dimethyl-PyrazolAnti-inflammatoryMouse model20

Table 2: Synthesis Conditions for Pyrazole Derivatives

Synthesis MethodKey ReagentsYield (%)Reaction Time (hrs)
CondensationEthyl methyl pyrazole + Aldehyde852
Catalytic ReactionEthyl methyl pyrazole + Amine901

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrazole Core Modifications

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): This compound replaces the ethyl group with a cyclopropyl moiety and introduces a pyridine ring. The pyridine ring introduces π-stacking capabilities absent in the target compound .
  • N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine (): A benzyl-substituted derivative, this compound lacks the bis-pyrazole framework but shares the 1,4-dimethylpyrazole core. The dimethylamino benzyl group increases electron density, influencing solubility and interaction with aromatic residues in enzymes .

Bis-Pyrazole Derivatives

  • N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine ():
    Structurally closest to the target compound, this analog differs in the position of methyl groups (1,4-dimethyl vs. 1-ethyl-3-methyl). This positional variance may affect conformational flexibility and hydrogen-bonding patterns, critical for molecular recognition .
Compound Core Structure Key Substituents Potential Applications
Target Compound Bis-pyrazole 1-Ethyl-3-methyl, 1,4-dimethyl Kinase inhibition, antimicrobial
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-pyridine hybrid Cyclopropyl, pyridine Enzyme inhibition (e.g., kinases)
N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine Mono-pyrazole Dimethylamino benzyl Receptor binding, solubility enhancer

Physicochemical and Spectral Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

  • Melting Points : Pyrazole derivatives with bulkier substituents (e.g., cyclopropyl in ) exhibit higher melting points (104–107°C) compared to less hindered analogs. The target compound’s ethyl group may lower its melting point relative to fully methylated analogs .
  • NMR Signatures : The 1H NMR of similar compounds (e.g., ) shows pyrazole protons at δ 6.6–8.6 ppm. The ethyl group’s methyl protons would appear near δ 1.3–1.4 ppm (triplet, J = 7.0 Hz), distinct from cyclopropyl or benzyl substituents .

Crystallographic and Computational Analysis

  • Hydrogen-Bonding Networks : highlights graph-set analysis for hydrogen bonding in crystals. The target compound’s methylene bridge may facilitate intermolecular N–H···N interactions, stabilizing its crystal lattice .
  • Software Tools : Programs like SHELX () and ORTEP () enable structural refinement and visualization, critical for comparing the target compound’s conformation with analogs .

Biological Activity

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative notable for its diverse biological activities. This compound belongs to a class of nitrogenous heterocycles that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substitutions that enhance its biological activity. The molecular formula is C10H15N5C_{10}H_{15}N_5, and it contains both ethyl and methyl groups that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC10H15N5C_{10}H_{15}N_5
Molecular Weight195.26 g/mol
CAS Number1856037-25-6

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound may exert effects by:

  • Enzyme Inhibition : It can inhibit specific enzymes critical for cellular processes, thereby modulating metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways associated with inflammation and cancer progression .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. It shows effectiveness against both Gram-positive and Gram-negative bacteria, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with essential bacterial enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, it can reduce inflammation in various models .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their anticancer activities against multiple cell lines, revealing that modifications on the pyrazole ring significantly enhance cytotoxicity against specific cancers .
  • Antimicrobial Testing : Another research focused on the antimicrobial properties of various pyrazole derivatives, demonstrating their effectiveness against resistant bacterial strains, which is crucial in the context of rising antibiotic resistance.
  • Pharmacological Reviews : Comprehensive reviews have summarized the structure–activity relationships (SAR) of pyrazole derivatives, indicating that specific substitutions on the pyrazole ring can lead to enhanced biological activities across a range of therapeutic areas .

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